molecular formula C11H17N3O2 B2865238 N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide CAS No. 2411230-38-9

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide

Cat. No.: B2865238
CAS No.: 2411230-38-9
M. Wt: 223.276
InChI Key: ZLUZFOAJQKFCPB-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an alkyne group, and a methylated nitrogen atom.

Properties

IUPAC Name

N-methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-4-11(16)13(2)7-8-14-6-5-12-10(15)9-14/h5-9H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUZFOAJQKFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CCN1CCNC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds.

    Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation of the Nitrogen Atom: The nitrogen atom can be methylated using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-oxopiperazin-2-yl)acetate
  • 4-(2-Oxopiperidin-1-yl)butanoic acid
  • 2-Oxopiperazine

Uniqueness

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide is unique due to its combination of a piperazine ring, an alkyne group, and a methylated nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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